N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
The compound N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide features a hybrid structure combining an indole moiety, a thiazole ring, and a phenylcarbamoyl group. The indole-ethylacetamide backbone is linked to a 1,3-thiazole substituted at position 2 with a phenylcarbamoyl urea group. Indole derivatives are widely recognized for their role in drug discovery due to their bioavailability and ability to interact with biological targets such as serotonin receptors and kinase enzymes .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c28-20(23-11-10-15-13-24-19-9-5-4-8-18(15)19)12-17-14-30-22(26-17)27-21(29)25-16-6-2-1-3-7-16/h1-9,13-14,24H,10-12H2,(H,23,28)(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBRNDRPKTVDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with cyclooxygenase (cox) isoenzymes, cox-1, and cox-2. These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses.
Mode of Action
For instance, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), blocks arachidonate binding to competitively inhibit both COX-1 and COX-2, resulting in analgesic and anti-inflammatory effects.
Biochemical Pathways
Based on the known targets, it can be inferred that the compound might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thromboxanes. These molecules are involved in various physiological responses such as inflammation, pain, and fever.
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
- Key Differences: Mirabegron lacks the indole moiety but includes a β-hydroxyethylphenethylamine group. The thiazole ring in Mirabegron is substituted with an amino group instead of phenylcarbamoyl urea.
- Activity : Mirabegron is a selective β3-adrenergic agonist used for overactive bladder syndrome. Its selectivity arises from the hydroxyethylphenethylamine side chain, which enhances receptor binding .
- Pharmacokinetics : High metabolic stability and oral bioavailability due to its polar substituents .
2-{2-[(Cyclohexylcarbamoyl)Amino]-1,3-Thiazol-4-yl}-N-[4-(Trifluoromethyl)Phenyl]Acetamide ()
- Structure : Features a cyclohexylcarbamoyl urea group on the thiazole and a trifluoromethylphenyl acetamide .
- Key Differences :
- The cyclohexyl group increases lipophilicity compared to the phenylcarbamoyl group in the target compound.
- The trifluoromethyl group enhances metabolic resistance but may reduce aqueous solubility.
- Potential Implications: Increased membrane permeability but possible trade-offs in solubility and toxicity .
Thiazole-Triazole Acetamide Derivatives ()
Indole-Oxadiazole Hybrids ()
- Examples : 2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide .
- Key Differences: Oxadiazole rings replace the thiazole, altering electronic properties and hydrogen-bonding capacity.
- Activity : Such hybrids are often explored as anti-inflammatory or anticancer agents due to oxadiazole’s metabolic stability .
Structural and Functional Data Table
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